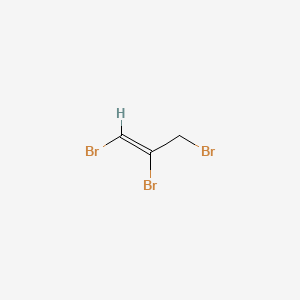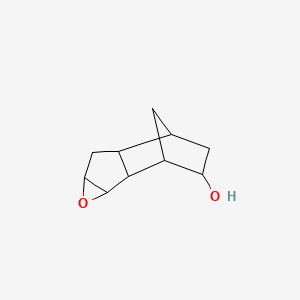
1,2,3-Tribromopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and toxicity. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. The reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine atoms to the propene backbone. Industrial production methods often involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Tribromopropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form less brominated derivatives or even fully dehalogenated products using reducing agents like zinc or sodium in the presence of a suitable solvent.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Applications De Recherche Scientifique
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a tool for studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2,3-tribromopropene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects.
Comparaison Avec Des Composés Similaires
1,2,3-Tribromopropene can be compared with other similar compounds such as:
1,2-Dibromoethane: Another halogenated compound used in organic synthesis and as a fumigant.
1,3-Dibromopropane: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
Tetrabromoethane: A more heavily brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
54572-80-4 |
|---|---|
Formule moléculaire |
C3H3Br3 |
Poids moléculaire |
278.77 g/mol |
Nom IUPAC |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
Clé InChI |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
SMILES isomérique |
C(/C(=C/Br)/Br)Br |
SMILES canonique |
C(C(=CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
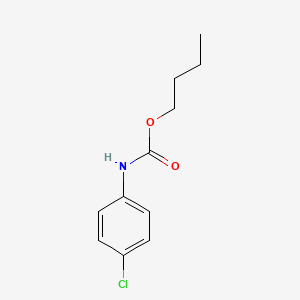

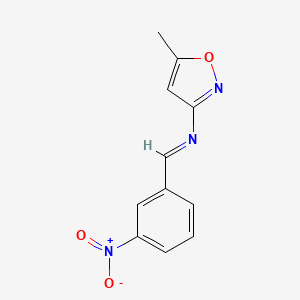
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


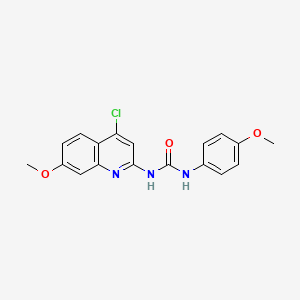
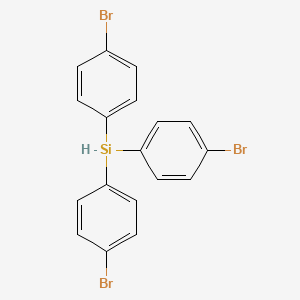

![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)
